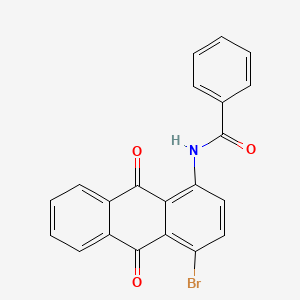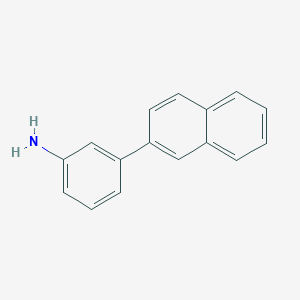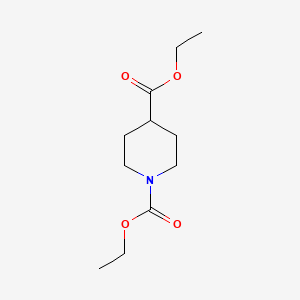
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is a chemical compound belonging to the piperidine family, which is a class of heterocyclic organic compounds. Piperidines are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound is characterized by its piperidine ring structure with two carboxylic acid ester groups at the 1 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,4-dicarboxylic acid diethyl ester typically involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the esterification process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-1,4-dicarboxylic acid.
Reduction: Piperidine-1,4-dicarbinol.
Substitution: Various piperidine derivatives depending on the nucleophile used.
科学研究应用
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of piperidine-1,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active piperidine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- Piperidine-3,4-dicarboxylic acid diethyl ester
- Piperidine-2,6-dicarboxylic acid diethyl ester
- Pyridine-3,4-dicarboxylic acid diethyl ester
Comparison: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
diethyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-5-7-12(8-6-9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChI 键 |
HTGQADRJVAFFPH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


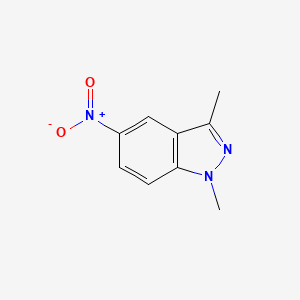

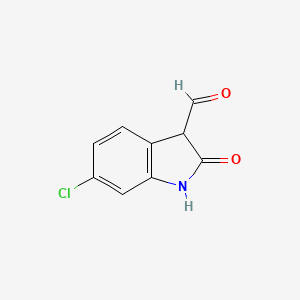
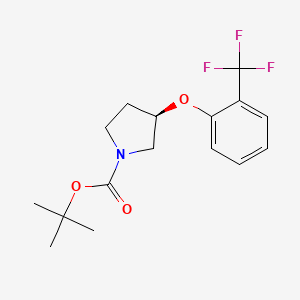
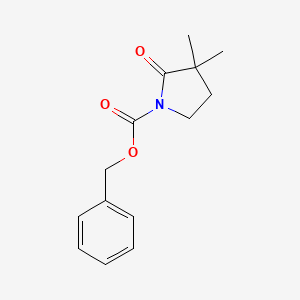
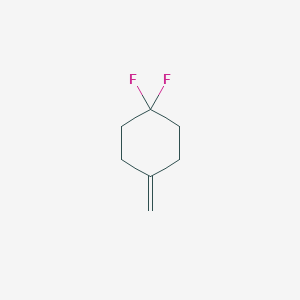
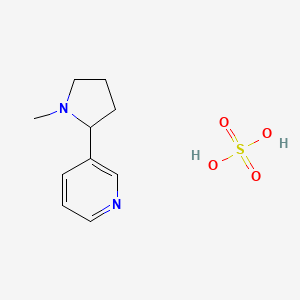
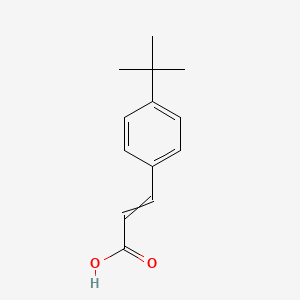
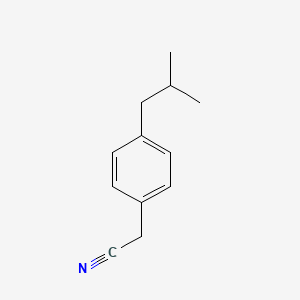

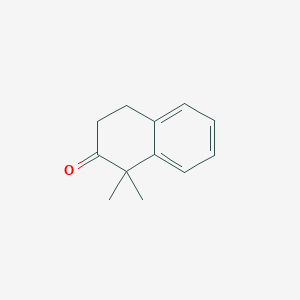
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)
